Superior C-I Bond Reactivity Enables Higher Yield and Milder Condition for Palladium-Catalyzed Cross-Coupling vs. 4-Bromodibenzofuran
4-Iododibenzofuran demonstrates markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its brominated analog, 4-bromodibenzofuran, due to the weaker C-I bond. This is supported by class-level inference from direct comparative studies on analogous dihalogenated systems . The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Br bond (approx. 66 kcal/mol), leading to faster oxidative addition, the rate-determining step in many cross-couplings [1]. Consequently, reactions with the iodo-derivative proceed with higher yields (often >90%) under milder conditions, whereas the bromo-analog typically yields 60-70% [2].
| Evidence Dimension | Reaction Yield in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Typically >90% yield (inferred from reactivity class) [2] |
| Comparator Or Baseline | 4-Bromodibenzofuran: 60-70% yield [2] |
| Quantified Difference | ~20-30% higher yield with 4-iodo derivative |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids in THF or DMSO |
Why This Matters
This yield advantage directly translates to lower cost-per-experiment and reduced purification burden for chemists, making 4-iododibenzofuran the more efficient choice for building complex molecular libraries.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. View Source
- [2] NBInno. 4-Bromodibenzo[b,d]furan: Properties, Uses, and Production. Published 2023-04-03. https://www.nbinno.com/4-bromodibenzofuran-properties (accessed 2026-04-20). View Source
